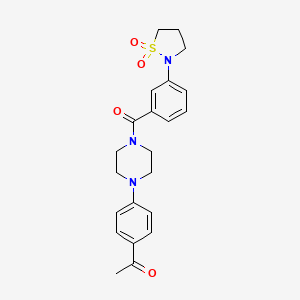
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that incorporates a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structure suggests the presence of multiple functional groups that may contribute to its pharmacological properties.
Antimicrobial Activity
Compounds containing isothiazolidine rings have been studied for their antimicrobial properties. The dioxidoisothiazolidin moiety may enhance the compound's ability to inhibit bacterial growth or act against fungal pathogens. Studies on similar compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research indicates that piperazine derivatives often exhibit anticancer activity. The incorporation of piperazine in this compound may suggest potential cytotoxic effects against various cancer cell lines. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest or disruption of mitochondrial function.
Neuroprotective Effects
Some derivatives of benzoyl-piperazine have shown neuroprotective effects in preclinical models. This suggests that the compound may have potential applications in treating neurodegenerative diseases. Mechanisms may include antioxidant activity or modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various isothiazolidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting promising antibacterial activity.
Study 2: Anticancer Activity
A series of piperazine-based compounds were tested for their cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
Study 3: Neuroprotection
Research on benzoyl-piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegeneration, these compounds improved cell survival rates and reduced markers of oxidative damage.
Data Tables
| Activity Type | Compound | Tested Against | Results |
|---|---|---|---|
| Antimicrobial | Isothiazolidine Derivative | Staphylococcus aureus | Significant inhibition |
| Anticancer | Piperazine Derivative | MCF-7 Breast Cancer Cells | Dose-dependent cytotoxicity |
| Neuroprotective | Benzoyl-Piperazine Derivative | Neuronal Cell Lines | Improved survival under oxidative stress |
属性
IUPAC Name |
1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDBFJEBNWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














